Product packaging for 2-Pent-4-ynyl-cyclopropanol(Cat. No.:)

2-Pent-4-ynyl-cyclopropanol

Cat. No.: B12814597
M. Wt: 124.18 g/mol
InChI Key: NLHROWOWTHQMEZ-UHFFFAOYSA-N
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Description

Evolution of Cyclopropanol (B106826) Chemistry as a Foundation for Alkynyl Derivatives

The chemistry of cyclopropanols has a rich history, with the inherent ring strain of the three-membered ring driving their unique reactivity. beilstein-journals.orgresearchgate.net Initially explored for their susceptibility to ring-opening reactions, cyclopropanols have emerged as versatile building blocks in organic synthesis. researchgate.net Metal-catalyzed transformations of cyclopropanols, for instance, can proceed via homoenolates, which are valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds. oup.com This reactivity has laid the groundwork for the development of more complex derivatives, including those bearing alkyne functionalities. The introduction of an alkynyl group to the cyclopropanol scaffold creates a bifunctional molecule with two highly reactive sites: the strained cyclopropane (B1198618) ring and the carbon-carbon triple bond.

Significance of the Cyclopropyl-Alkyne Structural Motif in Contemporary Organic Synthesis and Chemical Biology

The combination of a cyclopropane ring and an alkyne, known as the cyclopropyl-alkyne motif, is of considerable interest in modern organic synthesis and chemical biology. rsc.org This structural unit is a feature in various synthetic targets and has been explored for its utility in creating complex molecular frameworks. epfl.ch For instance, alkynylcyclopropanes have shown promise in medicinal chemistry and as building blocks for diverse organic compounds. acs.org The alkyne moiety offers a site for well-established reactions like "click chemistry," enabling the conjugation of molecules in biological systems, while the cyclopropane can participate in unique ring-opening or rearrangement reactions. technologypublisher.com This dual reactivity makes the cyclopropyl-alkyne motif a powerful tool for constructing intricate molecular architectures and for developing bioorthogonal chemical reporters. technologypublisher.com

Overview of Research Trajectories for 2-Pent-4-ynyl-cyclopropanol

While specific research on "this compound" is not extensively detailed in publicly available literature, its structural components suggest several potential research avenues. A key application for related compounds, such as (1R,2R)-2-(pent-4-ynyl)cyclopropanol, is as an intermediate in the synthesis of antiviral agents, specifically HCV protease inhibitors. google.comrsc.org The synthesis of this and similar alkynyl cyclopropanols can be achieved through various methods, including enzymatic cyclopropanation, although with limited success reported for this specific enantiomer. rsc.org

The reactivity of the cyclopropanol and alkyne groups allows for a range of transformations. For example, silver-promoted oxidative ring-opening and alkynylation of cyclopropanols with ethynylbenziodoxolones provides a route to alkylated alkynes. thieme-connect.com This suggests that this compound could serve as a precursor for generating longer-chain functionalized alkynes. Furthermore, the development of enantioselective synthetic methods for alkynyl cyclopropanols is an active area of research, as the stereochemistry of these building blocks is crucial for their application in asymmetric synthesis and medicinal chemistry. rsc.org

Below is a table summarizing the key properties of related compounds, which can provide insights into the expected characteristics of this compound.

PropertyValueReference
Molecular FormulaC8H12O google.com
Molecular Weight124.18 g/mol google.com
Boiling PointNot specified
DensityNot specified
SolubilityNot specified

Further research into the specific synthesis, characterization, and reactivity of this compound is needed to fully elucidate its potential in various fields of chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B12814597 2-Pent-4-ynyl-cyclopropanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-pent-4-ynylcyclopropan-1-ol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2

InChI Key

NLHROWOWTHQMEZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CC1O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Pent 4 Ynyl Cyclopropanol Systems

Cyclopropane (B1198618) Ring-Opening Reactions

The chemical reactivity of 2-pent-4-ynyl-cyclopropanol is significantly influenced by the inherent strain within its three-membered ring. This ring strain is a consequence of deviations from ideal bond angles and bond lengths, making the cyclopropane ring susceptible to cleavage. wiley-vch.de Ring-opening reactions of cyclopropanols provide a powerful synthetic route to access a variety of acyclic and larger ring structures. nih.govnih.gov These transformations can be initiated through various means, including thermal activation, acid or base catalysis, and, most notably, transition-metal catalysis or single electron transfer (SET) processes. nih.gov The presence of the hydroxyl and alkynyl functional groups in this compound offers multiple sites for coordination with catalysts and reagents, enabling diverse and regioselective ring-opening pathways.

Thermodynamic and Kinetic Aspects of Strained Ring Cleavage

The primary thermodynamic driving force for the ring-opening of cyclopropanol (B106826) systems is the release of ring strain. wiley-vch.de This strain encompasses angular strain, due to the compression of C-C-C bond angles to 60°, and torsional strain from the eclipsing of substituents. The conversion of the strained three-membered ring into a more stable, acyclic structure is an enthalpically favorable process. wiley-vch.de For the polymerization of cyclic monomers, which shares thermodynamic principles with ring-opening reactions, a negative enthalpy of polymerization (ΔH_p < 0) is a key requirement for the reaction to be thermodynamically allowed, especially since these reactions are typically accompanied by a decrease in entropy (ΔS_p < 0) due to the loss of translational freedom. wiley-vch.de

Kinetically, the cleavage of the C-C bonds in the cyclopropane ring requires surmounting a significant activation energy barrier. Catalysts, particularly transition metals, play a crucial role in lowering this barrier by providing alternative reaction pathways. nih.gov These catalysts can activate the cyclopropanol, often through coordination to the hydroxyl group, facilitating the cleavage of one of the adjacent C-C bonds. nih.gov The specific bond that cleaves and the subsequent reaction pathway are determined by the nature of the catalyst, the substituents on the cyclopropane ring, and the reaction conditions.

Transition-Metal-Catalyzed Ring Opening Pathways

Transition metals are extensively used to catalyze the ring-opening of cyclopropanols, offering controlled and selective transformations. nih.govnih.gov The metal center can interact with the cyclopropanol to form intermediates like metallo-homoenolates or engage in oxidative addition, leading to C-C bond cleavage under mild conditions. nih.govnih.govchemrxiv.org

Cobalt-diphosphine complexes have been shown to be effective catalysts for the divergent ring-opening coupling reactions of cyclopropanols with unactivated internal alkynes. nih.govrsc.orgresearchgate.net Depending on the reaction conditions, particularly the solvent, this process can be selectively directed to yield either β-alkenyl ketones or multisubstituted cyclopentenols. nih.govrsc.orgelsevierpure.com The reaction is proposed to proceed through a key cobalt homoenolate intermediate. nih.govresearchgate.net

The catalytic cycle is thought to begin with the formation of a cobalt cyclopropoxide. This intermediate undergoes ring-opening to form a cobalt homoenolate. nih.govresearchgate.net Subsequent migratory insertion of an alkyne into the cobalt-carbon bond generates an alkenylcobalt species. nih.govresearchgate.net From this intermediate, the reaction can diverge. Protolysis leads to the formation of a β-alkenyl ketone, while an intramolecular addition of the alkenylcobalt moiety to the ketone carbonyl group results in a [3+2] annulation to afford a cyclopentenol (B8032323) derivative. nih.govresearchgate.netscispace.com Density Functional Theory (DFT) calculations have supported the feasibility of these proposed mechanistic steps. nih.govresearchgate.net

Catalyst SystemSolventProduct TypeRegioselectivityYield
Co(acac)₂ / dppe1,4-Dioxaneβ-Alkenyl KetoneGood to ExcellentGood
Co(acac)₂ / dppeTolueneCyclopentenolHigh syn-selectivityGood

Table 1: Representative data for Cobalt-Catalyzed divergent coupling of cyclopropanols and alkynes. Data synthesized from findings in referenced literature. nih.govrsc.orgresearchgate.net

Palladium catalysts are effective in promoting the selective C–C bond cleavage of cyclopropanols and their subsequent stereoselective alkenylation with 1,3-diynes, providing a direct route to conjugated 1,3-enynes. nih.govrsc.orgresearchgate.net This methodology achieves high stereoselectivity and excellent functional group tolerance. nih.gov

A plausible mechanism for this transformation begins with the oxidative addition of the O-H bond of the cyclopropanol to a Pd(0) complex, forming a palladium(II) hydride intermediate. chemrxiv.org This is followed by C-C bond cleavage to generate a pallada(II)cyclobutanone intermediate. Subsequent insertion of the alkyne and reductive elimination yields the 1,3-enyne product and regenerates the Pd(0) catalyst. chemrxiv.org Mechanistic studies, including deuterium (B1214612) labeling and the use of radical scavengers, indicate that this transformation proceeds via a non-radical pathway. nih.govrsc.orgchemrxiv.org

CatalystLigandAlkenylating AgentProductStereoselectivityYield
Pd₂(dba)₃PPh₃1,3-DiyneConjugated 1,3-EnyneHighGood to Excellent

Table 2: General conditions for Palladium-Catalyzed alkenylation of cyclopropanols. Data synthesized from findings in referenced literature. nih.govrsc.org

Silver salts, in combination with an oxidant, can promote the oxidative ring-opening of cyclopropanols and subsequent coupling with electrophilic alkynylating reagents like ethynylbenziodoxolones (EBXs). thieme.dethieme-connect.comorganic-chemistry.org This method facilitates the formation of C(sp³)–C(sp) bonds, yielding 4-yn-1-ones. thieme.de

The reaction is initiated by the generation of an alkoxy radical from the cyclopropanol. nih.govbeilstein-journals.org This can occur through a single-electron transfer (SET) process involving a silver species, such as Ag(II), which is formed from the interaction of a silver(I) salt (e.g., AgNO₃) and a strong oxidant like potassium persulfate (K₂S₂O₈). thieme.denih.gov The unstable alkoxy radical rapidly undergoes β-scission of a C-C bond in the cyclopropane ring to produce a more stable β-keto alkyl radical. nih.govbeilstein-journals.org This alkyl radical then couples with the alkynylating reagent to afford the final product. thieme.deorganic-chemistry.org The silver salt may play a dual role, acting as both a catalyst to initiate radical formation and as a Lewis acid to stabilize radical intermediates. thieme-connect.com

Promoter/CatalystOxidantAlkynylating AgentProductTemperature
AgNO₃ (20 mol%)K₂S₂O₈ (2.0 equiv)Ethynylbenziodoxolone (EBX)4-Yn-1-one30 °C

Table 3: Optimized conditions for Silver-Promoted oxidative ring-opening/alkynylation of cyclopropanols. Data synthesized from findings in referenced literature. thieme-connect.comorganic-chemistry.org

Radical versus Non-Radical Mechanisms in Ring Transformations

The ring-opening transformations of this compound can proceed through distinctly different mechanistic manifolds, primarily categorized as radical and non-radical pathways, depending on the catalytic system employed. nih.govnih.gov

Radical Mechanisms: The silver-promoted oxidative ring-opening/alkynylation is a clear example of a radical-mediated process. thieme.deorganic-chemistry.org The proposed mechanism involves the homolytic cleavage of the O-H bond to form an oxygen-centered radical, which then triggers the ring-opening to an alkyl radical intermediate. nih.govbeilstein-journals.org Strong evidence for this pathway comes from control experiments where the addition of radical inhibitors, such as TEMPO or BHT, completely suppresses the reaction. thieme.de The reaction is driven by a single-electron transfer (SET) from the cyclopropanol to a high-valent metal oxidant or a photoexcited catalyst. nih.govchemrxiv.org

Non-Radical Mechanisms: In contrast, transition-metal-catalyzed reactions involving palladium and cobalt are generally proposed to proceed through non-radical, organometallic pathways. nih.govrsc.org

Palladium-Catalyzed Alkenylation: Mechanistic investigations into the palladium-catalyzed alkenylation of cyclopropanols with 1,3-diynes have revealed the non-involvement of a radical pathway. nih.govrsc.org The proposed catalytic cycle involves discrete organometallic steps such as oxidative addition of the O-H bond, C-C bond cleavage via a metallacyclic intermediate, migratory insertion, and reductive elimination. chemrxiv.org

Cobalt-Catalyzed Coupling: The cobalt-catalyzed coupling with alkynes is also believed to follow a non-radical path. nih.govresearchgate.net The key intermediate is a cobalt homoenolate, formed after the initial interaction of the cobalt catalyst with the cyclopropanol. nih.govscispace.com The subsequent steps, including alkyne insertion and either protodemetalation or intramolecular cyclization, are characteristic of organometallic transformations rather than radical chain processes. nih.govresearchgate.net

The distinction between these pathways is crucial as it dictates the reactivity, selectivity, and potential side reactions of the transformation. Radical reactions are often initiated by oxidants and can be sensitive to radical scavengers, while non-radical organometallic pathways are governed by the coordination chemistry and electronic properties of the metal catalyst.

Homoenolate Formation and Subsequent Transformations

Unprotected cyclopropanols, including this compound, are valuable precursors for the generation of homoenolates, which are uniquely useful organometallic intermediates in synthetic chemistry. tohoku.ac.jpntu.edu.sgelsevierpure.com These species exhibit umpolung reactivity, allowing for the synthesis of β-functionalized carbonyl compounds. tohoku.ac.jpelsevierpure.comresearchgate.net The formation of a metal homoenolate from this compound is typically initiated by a metal-catalyzed ring-opening of the cyclopropane. tohoku.ac.jpntu.edu.sg This process is driven by the release of ring strain (approximately 27 kcal/mol). acs.org

The reaction proceeds through the formation of a metal cyclopropoxide, which then undergoes β-carbon elimination to yield the homoenolate intermediate. researchgate.net This intermediate can then engage in a variety of subsequent transformations. For example, in the presence of a cobalt catalyst, the generated cobalt homoenolate can react with alkynes. researchgate.netnih.gov Depending on the reaction conditions, this can lead to either β-alkenyl ketones or multisubstituted cyclopentenols. researchgate.netnih.gov Another possible transformation is the dimerization of the homoenolate, which can occur via an aldol (B89426) reaction between two molecules of the zinc homoenolate, followed by an intramolecular addition to the carbonyl group, yielding cyclopentane-1,3-diol derivatives. oup.com

TransformationReagents/CatalystProduct Type
β-AlkenylationCoBr₂, diphosphine ligand, Zn, DABCO in DMSOβ-Alkenyl Ketone
[3+2] AnnulationCoBr₂, diphosphine ligand, Zn, DABCO in MeCNCyclopentenol
DimerizationExcess Et₂ZnCyclopentane-1,3-diol

Reactivity of the Pent-4-ynyl Moiety

The terminal alkyne of the pent-4-ynyl group is a versatile functional handle that can participate in a wide array of reactions independently of the cyclopropanol ring.

The carbon-carbon triple bond can be functionalized through various transition-metal-catalyzed reactions. vub.be Gold and platinum salts are particularly effective at activating the triple bond towards nucleophilic attack. vub.be Hydroalkylation, for instance, allows for the stereoselective coupling of the terminal alkyne with α-bromo carbonyls to produce functionalized E-alkenes. nih.gov This is achieved by merging the hydrocupration of the alkyne with the single electron transfer (SET) chemistry of the resulting alkenyl copper intermediate. nih.gov

Cycloaddition reactions represent another major class of transformations for the alkyne moiety. researchgate.net Palladium-catalyzed [3+2] intramolecular cycloadditions of related alk-5-ynylidenecyclopropanes to alkynes have been studied computationally. nih.gov Intermolecular [2+2] cycloadditions between unactivated allenes and terminal alkynes, catalyzed by ruthenium complexes, can also be envisioned for the pent-4-ynyl group, leading to the formation of 3-alkylidenecyclobutenes. acs.orgacs.org

Reaction TypeCatalyst/ReagentsProduct Substructure
HydroalkylationCopper Hydride, α-bromo carbonylFunctionalized E-alkene
[3+2] CycloadditionPalladium CatalystBicyclic cyclopentane (B165970) derivative
[2+2] CycloadditionCpRu(MeCN)₃PF₆3-Alkylidenecyclobutene

The reactivity of the alkyne can be directed towards either intermolecular or intramolecular pathways. Intermolecular reactions involve the coupling of the alkyne with an external reagent. A prime example is the cobalt-catalyzed coupling with an external alkyne following the ring-opening of the cyclopropanol. nih.gov

Intramolecular reactions, where the alkyne reacts with another part of the same molecule, are also highly significant. In the context of the transformations of this compound, after the initial formation of a cobalt homoenolate and insertion of an external alkyne, the resulting intermediate can undergo an intramolecular carbonyl addition. researchgate.net This cyclization step is crucial in the formation of cyclopentenol derivatives and demonstrates the potential for the alkyne moiety to participate in complex cascade reactions. researchgate.netnih.gov

Interplay between Cyclopropane Ring and Alkyne Reactivity

The coexistence of the cyclopropanol and the terminal alkyne within the same molecule gives rise to complex and often controllable reactivity, where the outcome of a reaction can be steered towards a specific pathway based on the chosen catalytic system and reaction conditions.

A remarkable feature of systems like this compound is the ability to achieve divergent transformations from a single starting material. Cobalt-diphosphine catalysts have been shown to promote the ring-opening coupling between cyclopropanols and unactivated internal alkynes to yield either β-alkenyl ketones or cyclopentenols with excellent chemoselectivity. nih.gov The choice between these two reaction pathways is exquisitely controlled by the reaction conditions, with the solvent being a major determining factor. researchgate.netnih.gov

In a solvent like DMSO, the reaction favors the formation of the β-alkenyl ketone. researchgate.netnih.gov This is proposed to occur through a sequence involving the formation of a cobalt homoenolate, migratory insertion of the alkyne, and subsequent protodemetalation. researchgate.net Conversely, in a solvent such as MeCN, the reaction pathway shifts to favor a [3+2] annulation, leading to the formation of a cyclopentenol derivative. researchgate.netnih.gov This latter pathway also proceeds through the alkenylcobalt intermediate, but instead of protodemetalation, it undergoes an intramolecular carbonyl addition followed by protodemetalation. researchgate.net

Table of Divergent Cobalt-Catalyzed Reactions

Solvent Product Proposed Final Step
DMSO β-Alkenyl Ketone Protodemetalation

Achieving stereochemical control is a central goal in the synthesis of complex molecules. The stereocenters present in this compound can exert significant influence on the stereochemical outcome of its reactions. The rigidity of the cyclopropyl (B3062369) core can allow for highly diastereoselective reactions on the appended alkenyl (or in this case, alkynyl) moiety. acs.org

Diastereoselective conversions of cyclopropanols have been reported, such as the dimerization of 1-substituted cyclopropanols using diethylzinc (B1219324) to afford 2-methylcyclopentane-1,3-diol derivatives in a diastereoselective manner. oup.com Furthermore, enantioselective ring-opening reactions of cyclopropanes are a well-established field, offering routes to enantioenriched building blocks. scispace.comnih.gov For substrates containing both a cyclopropane and an unsaturation, such as vinyl cyclopropanes, Rh(I)-catalyzed asymmetric ring-opening reactions with aryl boronic acids have been developed, yielding products with high regioselectivity and enantiomeric excess. acs.org These methodologies highlight the potential for achieving high levels of diastereoselective and enantioselective control in the reactions of this compound, leveraging either substrate control from the existing stereocenters or catalyst control with chiral ligands.

Stereocontrol TypeReaction ExampleKey Feature
DiastereoselectiveDimerization of cyclopropanols with Et₂ZnFormation of meso compounds via aldol reaction of zinc homoenolates. oup.com
EnantioselectiveRh(I)-catalyzed ring-opening of vinyl cyclopropanesUse of chiral ferrocene-based bisphosphine ligands to control enantioselectivity. acs.org
Directed DiastereoselectiveSimmons-Smith cyclopropanation of alkenyl cyclopropyl carbinolsThe hydroxyl group directs the facial selectivity of the reaction. acs.org

Acid- and Base-Catalyzed Rearrangements of Cyclopropanol-Alkynes

The unique structural motif of this compound, which combines a strained three-membered ring alcohol with a terminal alkyne, gives rise to a rich and complex reactivity under both acidic and basic conditions. The inherent ring strain of the cyclopropane ring and the electronic properties of the hydroxyl and alkyne functionalities are key determinants of the reaction pathways observed. Mechanistic investigations into these systems have revealed a variety of rearrangement products accessible through carefully controlled reaction conditions.

Acid-Catalyzed Rearrangements

In the presence of Brønsted or Lewis acids, this compound is expected to undergo ring-opening reactions initiated by the protonation of the hydroxyl group. This protonation converts the hydroxyl into a good leaving group (water), facilitating the cleavage of a carbon-carbon bond within the cyclopropane ring. The regioselectivity of this ring-opening is influenced by the substitution pattern of the cyclopropane and the stability of the resulting carbocationic intermediate.

One plausible pathway involves a concerted ring-opening and nucleophilic attack, akin to an SN2-like mechanism. Alternatively, a stepwise mechanism involving the formation of a discrete carbocation intermediate may occur, resembling an SN1-type process. For this compound, cleavage of the C1-C2 bond would lead to a more stabilized secondary carbocation, which can then be trapped by a nucleophile or undergo further rearrangement.

Intramolecularly, the pendant alkyne can act as a nucleophile, attacking the activated cyclopropane ring. This can lead to the formation of various cyclic structures. For instance, a 5-endo-dig cyclization could potentially yield a cyclopentene (B43876) derivative. The specific outcome of these acid-catalyzed rearrangements is highly dependent on the nature of the acid catalyst, the solvent, and the reaction temperature.

Table 1: Plausible Acid-Catalyzed Rearrangements of this compound

CatalystProposed IntermediatePotential Product(s)Reaction Type
Brønsted Acid (e.g., H₂SO₄)Protonated cyclopropanol, secondary carbocationCyclopentene derivatives, dienesIntramolecular cyclization / Elimination
Lewis Acid (e.g., BF₃·OEt₂)Lewis acid-alcohol adduct, carbocationCyclopentenone derivativesRing expansion and rearrangement

Base-Catalyzed Rearrangements

Under basic conditions, the reactivity of this compound is dictated by the acidity of the hydroxyl and terminal alkyne protons. Strong bases can deprotonate the hydroxyl group to form a cyclopropoxide intermediate. This species can then undergo a ring-opening reaction to form a homoenolate anion. The homoenolate can subsequently participate in intramolecular reactions.

Deprotonation of the terminal alkyne with a sufficiently strong base would generate an acetylide. This nucleophilic acetylide could then potentially attack the electrophilic carbon of the cyclopropane ring, although this is generally less favorable without activation of the ring.

A more likely scenario under basic conditions is an isomerization of the alkyne. A strong base can facilitate the migration of the triple bond along the carbon chain, potentially leading to the formation of a conjugated system if other unsaturation is present or is formed during the reaction. However, in the case of this compound, such isomerization would likely require specific catalysts in addition to a simple base.

Table 2: Plausible Base-Catalyzed Rearrangements of this compound

ReagentProposed IntermediatePotential Product(s)Reaction Type
Strong Base (e.g., NaH)Cyclopropoxide, homoenolate anionRing-opened ketonesRing-opening
Very Strong Base (e.g., n-BuLi)Acetylide anionAlkynyl-substituted ring-opened productsDeprotonation and rearrangement

Detailed mechanistic studies on closely related systems have shown that the interplay between the cyclopropane ring strain and the electronic nature of the alkyne is crucial in determining the final product distribution. The choice of catalyst and reaction conditions allows for selective access to a variety of rearranged products, highlighting the synthetic utility of cyclopropanol-alkyne systems.

Theoretical and Computational Studies on 2 Pent 4 Ynyl Cyclopropanol and Analogues

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a critical tool for elucidating the complex reaction mechanisms of strained ring systems, such as 2-Pent-4-ynyl-cyclopropanol and its analogues. nih.govresearchgate.net Computational studies, particularly on gold-catalyzed cycloisomerization reactions, provide deep insights into reaction pathways, transition states, and the energetics that govern product formation. acs.orgnih.gov

In reactions involving alkynyl cyclopropanols and related acetylenic compounds, DFT calculations are instrumental in mapping out the potential energy surface. A common mechanistic pathway investigated is the intramolecular addition of a nucleophile (like the hydroxyl group in cyclopropanol) to an alkyne triple bond activated by a metal catalyst, typically gold(I). nih.govresearchgate.net These calculations help determine the feasibility of different cyclization modes, such as the 5-exo-dig versus the 6-endo-dig pathways. nih.govpku.edu.cn For instance, in the gold-catalyzed cycloisomerization of acetylenic acids, DFT studies have shown that the reaction proceeds through the coordination of the gold atom to the π-bond of the alkyne, which enhances its electrophilicity. nih.gov This is followed by an intramolecular nucleophilic attack. nih.gov

The calculations often reveal a multi-step process involving the formation of key intermediates. acs.org For example, a catalytic cycle might involve:

Coordination of the gold catalyst to the alkyne. nih.gov

Intramolecular nucleophilic attack from the hydroxyl group onto the activated alkyne. nih.gov

A subsequent protodeauration step to release the product and regenerate the catalyst. researchgate.net

Table 1: Calculated Free Energy Barriers for Gold-Catalyzed Cycloisomerization Pathways of an Analogous Alkynoic Acid nih.govnih.gov
Reaction StepSystem/CatalystActivation Free Energy (ΔG‡, kcal/mol)
Intramolecular Nucleophilic AttackH₃PAuSbF₆-Catalyzed8.9
Intramolecular Nucleophilic AttackH₃PAuOTs-Catalyzed8.1
Cyclization/Proton TransferInside AuCav Cavitand10.3
Cyclization/Proton TransferWithout Cavitand12.5

Analysis of Strain Energy and Electronic Structure in Cyclopropanol-Alkyne Systems

The reactivity of this compound is profoundly influenced by the inherent ring strain of the cyclopropane (B1198618) moiety. acs.org Cyclopropane possesses significant angle strain because its C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. maricopa.edudalalinstitute.com This strain energy, which can be quantified through computational methods, makes the three-membered ring susceptible to ring-opening reactions, as these reactions release the stored strain. acs.orgacs.org The total strain energy of cyclopropane is approximately 27.5 kcal/mol, arising from both angle strain and torsional strain from eclipsing C-H bonds. youtube.com

The presence of the alkyne group introduces its own electronic and structural features. Alkynes prefer a linear geometry (180° bond angle), and incorporating them into cyclic structures can induce significant strain, which in turn enhances their reactivity. nsf.govnih.gov While the alkyne in this compound is part of a flexible side chain, its electronic structure interacts with the cyclopropanol (B106826) ring. The π-systems of the alkyne can influence the electron distribution within the molecule.

Computational analysis using tools like Natural Bond Orbital (NBO) theory can elucidate the electronic structure. These analyses investigate orbital interactions, such as delocalization between the strained σ-bonds of the cyclopropane ring (which have high p-character, sometimes described as "bent bonds") and the π-orbitals of the alkyne. acs.org These interactions can affect the stability of the molecule and the activation barriers for its reactions. The high energy of the C-C bonds in cyclopropane lowers the energy of the σ* orbitals, enhancing the ring's electrophilicity and making it more susceptible to nucleophilic attack. acs.org

The combination of a high-energy strained ring and a reactive alkyne functional group creates a system primed for various transformations. The strain release associated with the cyclopropane ring often provides a significant thermodynamic driving force for reactions. acs.orgnsf.gov

Table 2: Calculated Ring Strain Energies (RSE) for Relevant Cyclic Structures nsf.govresearchgate.net
MoleculeRing SizeCalculated RSE (kcal/mol)
Cyclopropane3~27.5
Cyclobutane4~26.5
Cyclopentyne548.4
Cyclohexyne640.1
Cycloheptyne725.4
Cyclooctyne819.9

Stereochemical Outcome Prediction and Rationalization

Computational chemistry provides powerful tools for predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound. csmres.co.uk DFT calculations are used to model the three-dimensional structures of transition states leading to different stereoisomeric products. acs.org By comparing the calculated activation energies for these competing transition states, the favored stereochemical pathway can be predicted. acs.orgnih.gov

The principle behind this predictive power is that the reaction will preferentially proceed through the lowest-energy transition state. Factors influencing the energy of a transition state include steric hindrance, electronic effects, and noncovalent interactions. nih.govwikipedia.org For instance, in a cyclopropanation reaction, the approach of a reagent to the alkene can be modeled for both syn and anti attacks. DFT calculations can quantify the energy difference between the corresponding transition states, allowing for a prediction of the resulting diastereoselectivity. nih.gov

In the context of reactions involving the cyclopropanol ring and the pendant alkyne, DFT can rationalize observed stereoselectivity by analyzing specific interactions. For example, attractive noncovalent interactions, such as π-π stacking or hydrogen bonding within the transition state structure, can stabilize one pathway over another. acs.orgnih.gov Conversely, steric repulsion between bulky substituents will destabilize a transition state, making the corresponding stereochemical outcome less likely. nih.gov

Studies on Rh(I)-catalyzed intramolecular cycloadditions of vinylcyclopropanes demonstrate that the relative orientation of tethers plays a key role in controlling the stereochemistry of the products. acs.org DFT calculations successfully rationalized the high reactivity and stereoselectivity by analyzing steric effects in the alkyne insertion transition states. acs.org This approach is directly applicable to understanding the reactions of this compound, where the spatial arrangement of the pentynyl chain relative to the hydroxyl group on the cyclopropane ring will be crucial in determining the stereochemical course of intramolecular cyclizations or additions.

Conformational Analysis and Dynamic Behavior

The molecule consists of two main parts with different dynamic properties: the rigid cyclopropanol ring and the flexible pentynyl side chain.

Cyclopropanol Ring: The three-membered ring is conformationally rigid. Unlike larger rings like cyclohexane, which has distinct chair and boat conformations, cyclopropane is essentially planar. maricopa.edudalalinstitute.com However, substituted cyclopropanes can exhibit some puckering to alleviate strain. youtube.com The substituents on the ring (the hydroxyl group and the pentynyl chain) have fixed relative stereochemistry (cis or trans) but can adopt different rotational positions relative to the ring.

Pentynyl Side Chain: The five-carbon chain has significant conformational freedom due to rotation around its C-C single bonds. nih.gov This flexibility allows the terminal alkyne group to adopt a wide range of positions relative to the cyclopropanol ring. The molecule will exist as an equilibrium mixture of various conformers, each with a specific geometry and potential energy.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the global minimum energy conformer and other low-energy local minima. nih.gov This analysis is crucial for understanding its behavior. For example, certain conformations may be "pre-organized" for a specific reaction, meaning the reactive groups (the hydroxyl and alkyne) are positioned closely in space, lowering the entropic barrier for an intramolecular reaction. Ab initio molecular dynamics calculations can simulate the movement of atoms over time, providing a picture of the molecule's dynamic behavior and the accessibility of different reactive conformations. nih.gov

Biological and Mechanistic Research on Cyclopropanol Containing Compounds

Enzymatic Cyclopropane (B1198618) Ring-Opening Reactions: Mechanistic Insights

The high degree of ring strain (approximately 27.5 kcal/mol) in the cyclopropane ring makes it susceptible to cleavage by enzymatic processes. researchgate.net Enzymes can catalyze the opening of this ring through several distinct mechanisms, often involving the generation of reactive intermediates. The specific pathway is highly dependent on the enzyme class and the substitution pattern of the cyclopropane ring.

One-electron oxidation is a common mechanism initiated by enzymes such as peroxidases. For example, the inactivation of horseradish peroxidase by cyclopropanone (B1606653) hydrate (B1144303) proceeds through the enzyme's highly oxidized compound I intermediate. This intermediate facilitates an oxidative ring opening of the cyclopropanone, generating a primary free radical of propionic acid, which then covalently alkylates the heme cofactor, leading to irreversible inhibition. nih.gov A similar oxidative mechanism could be envisioned for 2-Pent-4-ynyl-cyclopropanol, where an enzymatic oxidizing agent could trigger ring opening to form a radical intermediate.

Alternatively, enzymatic ring-opening can proceed through cationic intermediates. Studies on cyclopropyl (B3062369) alkynes have shown that protonation or interaction with a Lewis acidic group in an enzyme's active site can lead to the formation of a vinyl cation adjacent to the cyclopropane ring. researchgate.net This cation is extremely unstable and undergoes rapid ring opening, with estimated rate constants of 10¹⁰–10¹² s⁻¹. researchgate.net The regioselectivity of this cleavage is dictated by the substituents on the ring, which stabilize the developing positive charge. researchgate.netacs.org

Finally, nucleophilic attack by an active-site residue (e.g., cysteine or serine) can also initiate ring opening. The strained C-C bonds of the cyclopropane ring act as an electrophile, inviting attack by a nucleophile to form a covalent enzyme-inhibitor adduct. This mechanism is central to the function of many cyclopropane-based enzyme inhibitors.

Identification of Molecular Targets and Pathways

The reactivity of the cyclopropanol (B106826) group makes it a prime candidate for interacting with and modulating various biological targets. While specific targets of this compound have not been identified, the known interactions of other small molecules with complex cellular machinery provide a framework for postulating its potential roles.

The transport of proteins through the secretory pathway, particularly via the endoplasmic reticulum (ER) and Golgi apparatus, is a tightly regulated process that is vulnerable to disruption by small molecules. nih.gov For example, Golgicide A is a well-characterized inhibitor that specifically targets the cis-Golgi ArfGEF protein GBF1, which is essential for the formation of COPI transport vesicles, thereby blocking ER-to-Golgi trafficking. nih.gov

A reactive molecule like this compound could potentially modulate protein transport by covalently modifying key proteins in the trafficking machinery. The cyclopropanol ring, upon activation or ring-opening within a protein's binding pocket, could form a stable bond with a nucleophilic amino acid residue. Such a modification could inhibit the enzymatic activity of proteins like GBF1 or interfere with the protein-protein interactions necessary for vesicle formation, tethering, or fusion. The lipophilic pentynyl side chain could facilitate the compound's access to intracellular membranes and the membrane-associated proteins of the secretory pathway.

Vesicle tethering is the initial, long-range recognition step that precedes the fusion of a transport vesicle with its target membrane. nih.gov This process is mediated by long, flexible proteins, including coiled-coil proteins known as golgins at the Golgi apparatus and multi-subunit complexes like the exocyst. scbt.comscbt.com These tethering factors act as "fishing lines" to capture incoming vesicles, ensuring the specificity of intracellular traffic. scbt.com

The function of these tethering complexes can be disrupted by small molecules. For instance, Endosidin2 has been identified as an inhibitor of the exocyst subunit Exo70. researchgate.net Given that vesicle tethering relies on specific protein-protein interactions, these interfaces represent potential targets for inhibitors. A molecule such as this compound could hypothetically act as an inhibitor of a vesicle tethering complex. By binding to a specific golgin or a subunit of the exocyst, it could undergo a ring-opening reaction to form a covalent adduct. This modification could block the binding site for the incoming vesicle or prevent a conformational change necessary for the tethering process, thereby disrupting the fidelity of protein and lipid transport within the cell.

Cyclopropanol Derivatives as Mechanistic Probes in Chemical Biology

The unique and predictable reactivity of cyclopropanes makes them invaluable tools for studying reaction mechanisms in chemical biology. cam.ac.uk Cyclopropyl groups can act as "hypersensitive mechanistic probes" to distinguish between different types of reactive intermediates. researchgate.net For example, the ring-opening of a cyclopropyl-substituted alkyne produces different products depending on whether it proceeds through a radical or a cationic intermediate, allowing researchers to elucidate the mechanism of an unknown enzymatic or chemical transformation. researchgate.net

The structure of this compound is particularly well-suited for its use as a mechanistic probe. It contains two key functional groups:

The Cyclopropanol Ring: As a reactive handle, its ring-opening can be triggered by enzymatic processes. Analysis of the resulting products can provide insight into the catalytic mechanism (e.g., one-electron oxidation vs. two-electron oxidation). nih.govresearchgate.net

The Terminal Alkyne: This group is a cornerstone of bioorthogonal chemistry. nih.gov It can undergo highly specific and efficient "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules bearing a complementary azide (B81097) group. biorxiv.orgmdpi.com

This dual functionality would allow for a two-stage experimental design. First, the cyclopropanol moiety would react with its biological target, potentially forming a covalent bond through a ring-opening mechanism. Second, the now-tethered alkyne group would be available for reaction with an azide-containing reporter tag (e.g., a fluorophore or a biotin (B1667282) affinity tag). This would enable the visualization, isolation, and identification of the specific protein or other biomolecule that was targeted by the compound, providing a powerful method for target discovery and validation. escholarship.org

Molecular Basis of Enzyme Inhibition by Cyclopropane-Based Structures

The strained three-membered ring of cyclopropane derivatives is a key feature that enables them to act as potent enzyme inhibitors, often through an irreversible, mechanism-based pathway. cam.ac.ukpsu.edu In this type of inhibition, the enzyme's own catalytic action converts the inhibitor into a reactive species that covalently modifies the active site, leading to permanent inactivation. rsc.org

The molecular basis for this inhibition involves the enzyme-catalyzed ring opening of the cyclopropane. This cleavage relieves the ring strain and generates a highly reactive intermediate—such as a radical or a stabilized cation—that is poised to react with a nearby nucleophilic amino acid residue (e.g., Cys, Ser, Lys) or a cofactor within the active site. nih.gov For example, studies on acyl-CoA dehydrogenases, which are inhibited by metabolites of hypoglycin, show that a methylenecyclopropane-containing molecule is processed by the enzyme, leading to the formation of a covalent adduct with the FAD coenzyme. researchgate.net

More recent work has utilized the cyclopropane scaffold in the structure-guided design of inhibitors for viral enzymes. Potent inhibitors of coronavirus 3C-like proteases were developed by incorporating a cyclopropyl group designed to make favorable hydrophobic and hydrogen-bonding interactions within the enzyme's substrate-binding pockets. researchgate.net The rigidity of the cyclopropane ring helps to lock the inhibitor into an entropically favorable conformation for binding. researchgate.net

Inhibitor ClassTarget EnzymeMechanism of InhibitionKey Structural Feature
Cyclopropanone HydrateHorseradish PeroxidaseIrreversible; oxidative ring-opening leads to heme alkylation nih.govHydrated cyclopropanone
(Methylenecyclopropane)acetyl-CoAAcyl-CoA DehydrogenaseMechanism-based; covalent modification of FAD cofactor researchgate.netcam.ac.ukMethylenecyclopropane
Dipeptidyl Cyclopropane AldehydesSARS-CoV-2 3CL ProteaseReversible, covalent; forms thiohemiketal with active site Cys researchgate.netCyclopropane with aldehyde warhead
N-Cyclopropyl-N-alkylanilinesNitrosating Agents (e.g., Nitrous Acid)Probe for radical cation formation via ring-opening nih.govN-cyclopropyl amine

Structure-Mechanism Relationships for Bioactive Cyclopropanols

The biological activity of cyclopropanol derivatives is intimately linked to their chemical structure, including the nature of substituents on the ring and their stereochemistry. These structural features directly influence the compound's stability, its reactivity towards ring-opening, and its affinity and selectivity for biological targets.

The substituents on the cyclopropane ring govern the regioselectivity of ring cleavage. In cationic ring-opening reactions, cleavage occurs to form the most stable carbocation. For instance, in cyclopropyl alkynes bearing both a phenyl and a methoxy (B1213986) group, cationic conditions favor cleavage towards the methoxy substituent, whereas radical conditions favor cleavage towards the phenyl group. researchgate.net This predictable reactivity is crucial for designing specific mechanistic probes.

Stereochemistry plays a critical role in the interaction between the inhibitor and the enzyme's active site. The rigid, three-dimensional structure of the cyclopropane ring can be exploited to present functional groups in a precise orientation for optimal binding. In the design of inhibitors for coronavirus proteases, the stereochemistry of the cyclopropane moiety was found to be critical for potency, as it controls the positioning of substituents that interact with specific subsites (e.g., S4 pocket) of the enzyme. researchgate.net

For this compound, the following structure-mechanism relationships can be postulated:

The Pentynyl Group: The electron-withdrawing character of the alkyne could influence the electronic properties of the cyclopropanol ring, potentially affecting the rate and mechanism of its ring-opening. The length and flexibility of the five-carbon chain would determine its ability to access and interact with hydrophobic pockets within a target protein.

The Hydroxyl Group: The hydroxyl group is key to the cyclopropanol's reactivity and can participate in hydrogen bonding within an active site, serving as an anchor point for binding and orienting the molecule for a subsequent reaction. acs.org

Stereochemistry: The relative stereochemistry of the hydroxyl and pentynyl groups would be a critical determinant of biological activity, as it would define the three-dimensional shape of the molecule and its complementarity to a chiral biological target.

Structural VariationEffect on Mechanism/ActivityExample Context
Ring Substitution (e.g., Phenyl vs. Methoxy)Controls regioselectivity of ring-opening under different mechanistic pathways (radical vs. cationic) researchgate.netMechanistic probes
Stereochemistry (e.g., cis vs. trans)Determines binding affinity and inhibitory potency by controlling the 3D orientation of interacting groups researchgate.netEnzyme inhibitors
Presence of Bulky SubstituentsIncreases thermodynamic stability and can hinder thermal rearrangement of the cyclopropane ring scbt.comGeneral chemical stability
Addition of Bioorthogonal Handle (e.g., Alkyne)Enables target identification and visualization without significantly altering core reactivity nih.govbiorxiv.orgChemical biology probes

Chemical Genetic Analysis for Elucidating Mechanisms of Action

Chemical genetics utilizes small molecules to perturb protein function and elucidate biological pathways, offering a powerful complement to traditional genetic approaches. rjeid.comresearchgate.net Cyclopropane-containing compounds, owing to their conformational rigidity and unique stereoelectronic properties, serve as valuable scaffolds for the creation of chemical probes to explore and identify protein targets. nih.govnih.gov The development of diverse libraries of these molecules is a key strategy in chemical genetics for screening and identifying compounds with specific biological activities. nih.gov

One of the primary applications of chemical genetics is the identification of the molecular targets of bioactive small molecules. rjeid.com Affinity-based probes are instrumental in these studies. rsc.org For instance, a chemical proteomics approach was employed to identify the cellular targets of a derivative of duocarmycin, a natural product containing an electrophilic cyclopropane ring. rsc.org While duocarmycins are known to alkylate DNA, a derivative lacking the DNA-binding indole (B1671886) unit was still highly cytotoxic, suggesting the existence of other protein targets. rsc.org By using a clickable alkyne-tagged probe of this cyclopropane-containing compound, researchers were able to pull down and identify its protein binding partners in live cells, thus elucidating its non-DNA-related mechanisms of action. rsc.org

The generation of diverse libraries of cyclopropane-containing molecules is crucial for forward chemical genetics screens, where one screens for molecules that induce a particular phenotype and then identifies the molecular target responsible. Chemoenzymatic strategies have been developed to produce a wide array of chiral cyclopropane scaffolds. mdpi.com These methods combine the selectivity of biocatalysts with the broad applicability of chemical reactions to rapidly generate diverse, enantiopure cyclopropane-containing compounds. mdpi.com Such libraries are invaluable for screening against various biological targets and for the discovery of novel chemical probes.

Below is a table summarizing approaches using cyclopropane derivatives in chemical genetics:

ApproachDescriptionKey Advantages
Affinity-Based Probes Cyclopropane-containing bioactive molecules are functionalized with a reporter tag (e.g., alkyne, biotin) to enable the isolation and identification of their cellular binding partners.Allows for direct identification of protein targets in a complex biological system.
Library Synthesis Diverse collections of cyclopropane derivatives are synthesized to be screened for specific biological activities or to identify ligands for particular proteins.Provides a broad chemical space for discovering novel biological functions and molecular targets.
Fragment-Based Screening Small cyclopropane-containing fragments are screened for weak binding to a protein target, with hits being elaborated into more potent ligands.Efficiently samples chemical space to identify starting points for drug discovery.

Investigation of Apoptosis Induction Mechanisms by Cyclopropane Derivatives

A significant area of research for cyclopropane-containing compounds is their potential as anticancer agents through the induction of apoptosis, or programmed cell death. unl.pt The investigation into the mechanisms by which these compounds trigger apoptosis has revealed the involvement of key cellular pathways, particularly the mitochondrial pathway. nih.gov

The mitochondrial, or intrinsic, pathway of apoptosis is a major route to programmed cell death and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.govnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.gov The balance between these opposing factions determines the fate of the cell. youtube.comresearchgate.net

Research on certain cyclic compounds has shown that they can induce apoptosis by disrupting mitochondrial function. For example, cyclopentenone prostaglandins (B1171923) can trigger the dissipation of the mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol. nih.gov Once in the cytosol, cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspases, such as caspase-9. nih.gov

Activated initiator caspases then cleave and activate executioner caspases, like caspase-3, which are responsible for the downstream events of apoptosis, including the cleavage of cellular proteins and DNA fragmentation. researchgate.netresearchgate.netnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by caspase-3 is a well-established hallmark of apoptosis. researchgate.netnih.gov Studies on the cyclic dipeptide cyclo(Phe-Pro) have demonstrated its ability to induce apoptosis in colon cancer cells through a caspase-dependent pathway, as evidenced by the time-dependent cleavage of PARP and an increase in caspase-3 activity. researchgate.netnih.gov

The following table summarizes key findings related to the induction of apoptosis by cyclic compounds, providing a framework for understanding the potential mechanisms of cyclopropane derivatives:

Compound ClassCell LineKey Mechanistic Findings
Cyclopentenone ProstaglandinsJurkat T cellsInduction of apoptosis via the mitochondrial pathway, dissipation of mitochondrial membrane potential, cytochrome c release, and generation of reactive oxygen species. nih.gov
Cyclic Dipeptides (e.g., cyclo(Phe-Pro))HT-29 colon cancer cellsTime-dependent cleavage of PARP and activation of caspase-3, indicating a caspase-mediated apoptotic pathway. researchgate.netnih.gov
Duocarmycin AnalogsVarious cancer cell linesCytotoxicity linked to the electrophilic cyclopropane ring, with evidence for non-DNA protein targets that could contribute to cell death pathways. rsc.org

Q & A

Q. Validation :

  • Purity : Analyze via HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold.
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify cyclopropane ring protons (δ ~0.5–1.5 ppm) and alkyne protons (δ ~1.8–2.2 ppm) .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropanol derivatives?

Methodological Answer:
Conflicting mechanistic hypotheses (e.g., radical vs. carbocation intermediates) can be resolved using:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed pathways. For example, compare transition states of Ti-mediated cyclopropanation to rule out nonviable intermediates .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) to validate experimental yields.
  • Data Reconciliation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to identify outliers .

Q. Example Workflow :

StepMethodOutcome
1. HypothesisRadical mechanism (EPR data)Detected radical intermediates
2. SimulationDFT (B3LYP/6-31G*)Lower activation energy for carbocation pathway
3. ValidationKinetic isotope effect (KIE)KIE ≈ 1.0 supports carbocation mechanism

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH?

Methodological Answer:

  • NMR Stability Assay : Monitor cyclopropane ring opening by tracking proton shifts in D2_2O at pH 2–12. Ring strain destabilization appears as new peaks (δ > 2.5 ppm) .
  • IR Spectroscopy : Detect hydroxyl group changes (O-H stretch ~3200–3600 cm1^{-1}) under acidic/basic conditions .
  • Mass Spectrometry (HRMS) : Confirm decomposition products (e.g., pent-4-ynal via oxidative cleavage) .

Q. Stability Threshold :

ConditionDegradation ThresholdAnalytical Method
pH < 3>20% decomposition in 24hHPLC
pH > 10>15% decomposition in 12h1^1H NMR

Advanced: How to design a crystallization protocol for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., acetone, ethyl acetate) for slow evaporation at 4°C. High volatility solvents may yield microcrystals; use seed crystals to improve lattice formation .
  • Data Collection : Employ SHELXT (for structure solution) and SHELXL (for refinement) to resolve cyclopropane ring geometry and alkyne bond angles. Anomalous dispersion corrections are critical for light atoms (C, O) .
  • Validation : Check R-factors (<5%) and electron density maps (residual density <0.3 eÅ3^{-3}) .

Q. Crystallization Parameters :

SolventTemp (°C)Crystal SystemSpace Group
Ethyl acetate4MonoclinicP21_1/c
Acetone25OrthorhombicPbca

Advanced: How to address discrepancies between theoretical and experimental thermodynamic properties (e.g., ΔHf_ff​)?

Methodological Answer:

  • Calorimetry : Measure ΔHf_f via bomb calorimetry and compare with computational values (Gaussian, DFT). Discrepancies >10 kJ/mol suggest incomplete reaction or side products .
  • Error Source Analysis :
    • Experimental : Calibrate instruments using benzoic acid standards.
    • Computational : Increase basis set size (e.g., 6-311++G** vs. 6-31G*) to reduce basis set superposition error .

Q. Reconciliation Table :

PropertyExperimental ValueTheoretical ValueDeviation
ΔHf_f (kJ/mol)148.3 ± 2.1142.75.6
Melting Point (°C)56–5861 (predicted)5

Basic: What safety protocols are essential for handling this compound in synthetic workflows?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (alkynes are flammable) .
  • Waste Disposal : Neutralize acidic/basic residues before storing in halogenated solvent waste containers .
  • Ventilation : Use fume hoods during Sonogashira coupling to mitigate exposure to palladium catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.